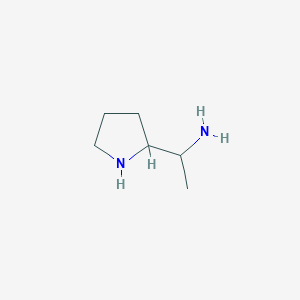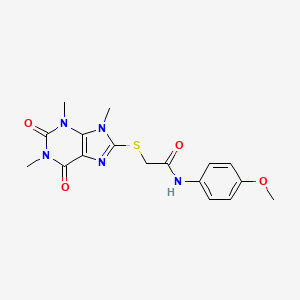
1-(Pyrrolidin-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-2-yl)ethan-1-amine is a heterocyclic building block . It is a compound that combines a pyrrolidine ring with an 1 H -pyrrole unit .
Molecular Structure Analysis
The molecular formula of this compound is C6H14N2 . The InChIKey is KAEAOSROYJPPIZ-UHFFFAOYSA-N . The Canonical SMILES is CC (C1CCCN1)N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 114.19 g/mol . The XLogP3-AA is -0.2 . It has 2 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass is 114.115698455 g/mol .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has shown that derivatives of pyrrolidine, which include 1-(Pyrrolidin-2-yl)ethan-1-amine, have been synthesized and evaluated for their anticonvulsant activity. These derivatives have been shown to exhibit activity in various seizure models, particularly in maximal electroshock (MES) seizures, and are being considered for the treatment of epilepsy, especially therapy-resistant epilepsy. In vitro studies suggest that some of these derivatives may act by binding to neuronal voltage-sensitive sodium channels (Kamiński, Obniska, & Wiklik, 2015) (Rybka, Obniska, Rapacz, Filipek, & Żmudzki, 2017).
Metabolic Studies
Compounds structurally related to this compound have been studied for their metabolic pathways, which provide insights into their potential pharmacokinetic behaviors. These studies involve understanding how these compounds are metabolized in the body and how they might interact with other drugs or biological systems. For instance, the metabolism of a thiazole benzenesulfonamide derivative, which is an analog of this compound, was extensively studied in rats to understand its metabolic pathways and excretion (Tang et al., 2002). Similarly, the metabolic, excretion, and pharmacokinetic profiles of a dipeptidyl peptidase IV inhibitor related to this compound were investigated in rats, dogs, and humans, providing valuable information for drug development (Sharma et al., 2012).
Antimalarial Research
Derivatives of pyrrolidine, including this compound, have been used to develop new artemisinin-based combination therapies (ACT) for malaria. These derivatives have been combined with artemisinin to develop effective antimalarial treatments, especially against multidrug-resistant (MDR) malaria parasites. These studies are crucial for developing new and more effective treatments for malaria (Pandey et al., 2016).
Role in Drug Discovery
The pyrrolidine ring, a part of this compound, is widely used in medicinal chemistry to develop compounds for treating human diseases. The interest in this scaffold is due to its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage. This makes it an important component in the design of bioactive molecules with various biological profiles (Li Petri et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
1-(Pyrrolidin-2-yl)ethan-1-amine is a compound that features a pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases The pyrrolidine ring and its derivatives are known to have target selectivity .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this compound is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
It is known that the environment can significantly impact the action of compounds with a pyrrolidine ring .
Biochemische Analyse
Biochemical Properties
It is known that pyrrolidine derivatives, which include 1-(Pyrrolidin-2-yl)ethan-1-amine, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles used widely in drug discovery .
Cellular Effects
It is known that pyrrolidine derivatives have been used in the development of drugs for the treatment of various diseases .
Molecular Mechanism
It is known that pyrrolidine derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Eigenschaften
IUPAC Name |
1-pyrrolidin-2-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5(7)6-3-2-4-8-6/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEAOSROYJPPIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-[[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2416879.png)
![2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2416880.png)
![tert-Butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate](/img/structure/B2416882.png)
![4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2416884.png)

![2-[[(E)-2-cyano-4-ethoxy-3,4-dioxobut-1-enyl]amino]benzoic acid](/img/structure/B2416888.png)

![(2E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2416890.png)
![N-(4-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2416892.png)




![2-Amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2416902.png)